molecular formula C16H10IN3O4 B4221754 N-(5-iodopyridin-2-yl)-5-(3-nitrophenyl)furan-2-carboxamide

N-(5-iodopyridin-2-yl)-5-(3-nitrophenyl)furan-2-carboxamide

Cat. No.: B4221754
M. Wt: 435.17 g/mol
InChI Key: UBCWIQYMSWLZES-UHFFFAOYSA-N
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Description

N-(5-iodopyridin-2-yl)-5-(3-nitrophenyl)furan-2-carboxamide: is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-iodopyridin-2-yl)-5-(3-nitrophenyl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, iodination is carried out using iodine and a suitable oxidizing agent.

    Formation of the Nitro Group: The nitro group is introduced onto the phenyl ring through nitration, typically using a mixture of concentrated nitric acid and sulfuric acid.

    Formation of the Furan Ring: The furan ring is synthesized through a cyclization reaction involving a suitable precursor.

    Amide Bond Formation: The final step involves coupling the iodinated pyridine, nitrophenyl, and furan moieties through an amide bond formation reaction, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-iodopyridin-2-yl)-5-(3-nitrophenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The iodine atom on the pyridine ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4)

    Substitution: Sodium iodide (NaI), copper(I) iodide (CuI)

Major Products Formed

    Oxidation: Introduction of hydroxyl or carbonyl groups

    Reduction: Formation of amine derivatives

    Substitution: Formation of various substituted pyridine derivatives

Scientific Research Applications

N-(5-iodopyridin-2-yl)-5-(3-nitrophenyl)furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(5-iodopyridin-2-yl)-5-(3-nitrophenyl)furan-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to engage in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-bromo-2-pyridinyl)-5-(3-nitrophenyl)-2-furamide
  • N-(5-chloro-2-pyridinyl)-5-(3-nitrophenyl)-2-furamide
  • N-(5-fluoro-2-pyridinyl)-5-(3-nitrophenyl)-2-furamide

Uniqueness

N-(5-iodopyridin-2-yl)-5-(3-nitrophenyl)furan-2-carboxamide is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions. The iodine atom’s size and polarizability can enhance the compound’s ability to participate in specific chemical reactions and interactions, making it distinct from its bromine, chlorine, and fluorine analogs.

Properties

IUPAC Name

N-(5-iodopyridin-2-yl)-5-(3-nitrophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10IN3O4/c17-11-4-7-15(18-9-11)19-16(21)14-6-5-13(24-14)10-2-1-3-12(8-10)20(22)23/h1-9H,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBCWIQYMSWLZES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C(=O)NC3=NC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10IN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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